molecular formula C21H22N2O2 B4762543 N-butyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide

N-butyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide

Cat. No. B4762543
M. Wt: 334.4 g/mol
InChI Key: XGXHTFAZNLUKJS-UHFFFAOYSA-N
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Description

N-butyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide, also known as BQ-123, is a peptide antagonist that selectively blocks the action of endothelin-1 (ET-1) at the endothelin A receptor (ETA). ET-1 is a potent vasoconstrictor peptide that plays a key role in the regulation of vascular tone, blood pressure, and cardiac function. BQ-123 is widely used in scientific research to investigate the physiological and pathological roles of ET-1 in various diseases, such as hypertension, heart failure, and cancer.

Mechanism of Action

N-butyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide selectively blocks the action of ET-1 at the ETA receptor, which is expressed in various tissues, including vascular smooth muscle cells, cardiomyocytes, and cancer cells. ET-1 binding to the ETA receptor activates a G protein-coupled signaling pathway, leading to vasoconstriction, cell proliferation, and migration. N-butyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide competes with ET-1 for binding to the ETA receptor, thereby inhibiting its downstream signaling and biological effects.
Biochemical and physiological effects:
N-butyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects, depending on the tissue and disease context. In general, N-butyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide induces vasodilation and reduces blood pressure by blocking the vasoconstrictive effect of ET-1 on vascular smooth muscle cells. N-butyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide also inhibits the proliferation and migration of cancer cells by blocking the mitogenic and pro-angiogenic effects of ET-1 on tumor microvessels.

Advantages and Limitations for Lab Experiments

N-butyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has several advantages for laboratory experiments, including its high selectivity and potency for the ETA receptor, its stability and solubility in aqueous solutions, and its compatibility with various assays and imaging techniques. However, N-butyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide also has some limitations, such as its relatively short half-life in vivo, its potential off-target effects on other receptors or enzymes, and its limited penetration into certain tissues or organs.

Future Directions

There are several future directions for research on N-butyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide and ET-1 signaling. One direction is to investigate the role of ET-1 in the pathogenesis of other diseases, such as diabetes, kidney disease, and neurodegeneration. Another direction is to develop more potent and selective ETA antagonists with improved pharmacokinetic and pharmacodynamic properties, such as longer half-life, tissue-specific targeting, and reduced toxicity. Finally, the clinical application of N-butyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide and other ETA antagonists in the treatment of cardiovascular and oncological diseases needs to be further explored and optimized.

Scientific Research Applications

N-butyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been extensively used in scientific research to investigate the role of ET-1 in various physiological and pathological processes. For example, N-butyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been used to study the effect of ET-1 on vascular tone and blood pressure regulation in animal models of hypertension and heart failure. N-butyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has also been used to investigate the role of ET-1 in cancer progression and metastasis, as ET-1 is known to promote angiogenesis and tumor cell migration.

properties

IUPAC Name

N-butyl-2-(4-methoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-4-13-22-21(24)18-14-20(15-9-11-16(25-2)12-10-15)23-19-8-6-5-7-17(18)19/h5-12,14H,3-4,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXHTFAZNLUKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-(4-methoxyphenyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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